molecular formula C24H24O7 B12740289 4,4'-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate CAS No. 10035-28-6

4,4'-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate

Cat. No.: B12740289
CAS No.: 10035-28-6
M. Wt: 424.4 g/mol
InChI Key: ZYUGMPHPYOGBQZ-UHFFFAOYSA-N
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Description

4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate is a chemical compound with the molecular formula C24H24O7 It is known for its unique structure, which includes a furan ring substituted with dimethyl and methoxyphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate typically involves the reaction of 3,4-dimethylfuran with 2-methoxyphenol in the presence of an acetylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or acetic anhydride, to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production. The use of advanced purification techniques, such as crystallization or chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy and acetoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(3,4-Dimethyltetrahydrofuran-2,5-diyl)bis(2,6-dimethoxyphenol)
  • 4,4’-(2,5-Furandiyl)bis[N’-(3-pentanyl)benzenecarboximidamide]
  • 4,4’-(2,5-Furandiyl)bis(N-hydroxybenzenecarboximidamide)

Uniqueness

4,4’-(3,4-Dimethyl-2,5-furandiyl)bis(2-methoxyphenol) diacetate stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

10035-28-6

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

IUPAC Name

[4-[5-(4-acetyloxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C24H24O7/c1-13-14(2)24(18-8-10-20(30-16(4)26)22(12-18)28-6)31-23(13)17-7-9-19(29-15(3)25)21(11-17)27-5/h7-12H,1-6H3

InChI Key

ZYUGMPHPYOGBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C)C2=CC(=C(C=C2)OC(=O)C)OC)C3=CC(=C(C=C3)OC(=O)C)OC

Origin of Product

United States

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